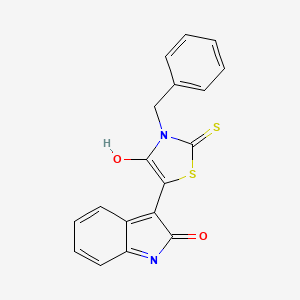![molecular formula C20H23N7O2 B10922323 6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922323.png)
6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes multiple pyrazole and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and confirm the structure of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
- 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[3-(3-ETHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features and the resulting biological activities. Its combination of pyrazole and isoxazole rings, along with the ethyl and methyl substituents, contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N7O2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-(1-ethylpyrazol-3-yl)-3-methyl-N-[3-(3-methylpyrazol-1-yl)propyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c1-4-26-11-7-16(24-26)17-12-15(18-14(3)25-29-20(18)22-17)19(28)21-8-5-9-27-10-6-13(2)23-27/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,21,28) |
InChI Key |
FNYLYKRSAWNTIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NCCCN4C=CC(=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922246.png)
![(6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B10922251.png)
![(2Z)-2-{[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one](/img/structure/B10922253.png)
![1-methyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10922265.png)
![methyl 1-{[(4-{[(Z)-{5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10922266.png)
![(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide](/img/structure/B10922274.png)
![Ethyl 6-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10922275.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10922289.png)
![N-(3,5-dimethylphenyl)-6-ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922292.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10922302.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B10922315.png)
![N-cyclohexyl-6-(4-methoxyphenyl)-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922317.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide](/img/structure/B10922328.png)
